molecular formula C17H18N2OS B11829766 N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine CAS No. 65389-54-0

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine

Katalognummer: B11829766
CAS-Nummer: 65389-54-0
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: MJRASCLGPMFQJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine is a complex organic compound that belongs to the class of chromen-7-amines This compound is characterized by the presence of a chromen ring system substituted with a thiophene ring and an imino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-(thiophen-2-yl)-2H-chromen-7-amine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-2-oxo-3-(thiophen-2-yl)-2H-chromen-7-amine, while reduction may produce N,N-Diethyl-2-amino-3-(thiophen-2-yl)-2H-chromen-7-amine.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiophene and chromen rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethyl-2-imino-3-(phenyl)-2H-chromen-7-amine
  • N,N-Diethyl-2-imino-3-(pyridin-2-yl)-2H-chromen-7-amine
  • N,N-Diethyl-2-imino-3-(furan-2-yl)-2H-chromen-7-amine

Uniqueness

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

65389-54-0

Molekularformel

C17H18N2OS

Molekulargewicht

298.4 g/mol

IUPAC-Name

N,N-diethyl-2-imino-3-thiophen-2-ylchromen-7-amine

InChI

InChI=1S/C17H18N2OS/c1-3-19(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(18)20-15(12)11-13/h5-11,18H,3-4H2,1-2H3

InChI-Schlüssel

MJRASCLGPMFQJM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.